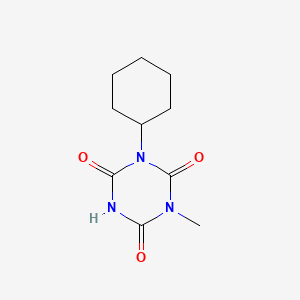
1,2-Dilinoleoylglycerol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,2-Dilinoleoylglycerol is a diacylglycerol (DAG) with linoleic acid side chains attached at both the sn-1 and sn-2 positions. This compound is a lipid molecule that plays a significant role in various biological processes. It has been identified as a component of phosphatidic acid in rat liver mitochondria and spinach chloroplast membranes . Additionally, it is upregulated in some pregnant women and has been used as a biomarker to predict preeclampsia in early pregnancy .
准备方法
1,2-Dilinoleoylglycerol can be synthesized through the esterification of glycerol with linoleic acid. This reaction typically requires a catalyst to proceed efficiently. The process involves the reaction of glycerol with linoleic acid under controlled conditions to form the desired diacylglycerol . Industrial production methods may involve similar esterification processes, often optimized for higher yields and purity.
化学反应分析
1,2-Dilinoleoylglycerol undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of hydroperoxides and other oxidative products.
Reduction: Reduction reactions can convert the double bonds in the linoleic acid chains to single bonds, forming saturated derivatives.
Substitution: Substitution reactions can occur at the hydroxyl group of the glycerol backbone, leading to the formation of different derivatives.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like sodium borohydride for reduction. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1,2-Dilinoleoylglycerol has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study lipid behavior and interactions.
Medicine: Research into its role in metabolic pathways and potential therapeutic applications is ongoing.
作用机制
The mechanism of action of 1,2-Dilinoleoylglycerol involves its role as a diacylglycerol, which is a key intermediate in lipid metabolism. It acts as a signaling molecule, influencing various cellular processes by activating protein kinase C (PKC) pathways. The molecular targets include enzymes and receptors involved in lipid signaling and metabolism .
相似化合物的比较
1,2-Dilinoleoylglycerol can be compared with other diacylglycerols, such as:
1,3-Dilinoleoylglycerol: Similar in structure but with linoleic acid chains at the sn-1 and sn-3 positions.
1,2-Dioleoylglycerol: Contains oleic acid chains instead of linoleic acid.
1,2-Dipalmitoylglycerol: Contains palmitic acid chains, making it more saturated.
The uniqueness of this compound lies in its specific fatty acid composition and positional isomerism, which influence its biological activity and applications .
属性
CAS 编号 |
30606-27-0 |
|---|---|
分子式 |
C39H68O5 |
分子量 |
617.0 g/mol |
IUPAC 名称 |
(3-hydroxy-2-octadeca-9,12-dienoyloxypropyl) octadeca-9,12-dienoate |
InChI |
InChI=1S/C39H68O5/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-31-33-38(41)43-36-37(35-40)44-39(42)34-32-30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h11-14,17-20,37,40H,3-10,15-16,21-36H2,1-2H3 |
InChI 键 |
MQGBAQLIFKSMEM-UHFFFAOYSA-N |
SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
手性 SMILES |
CCCCC/C=C\C/C=C\CCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCC/C=C\C/C=C\CCCCC |
规范 SMILES |
CCCCCC=CCC=CCCCCCCCC(=O)OCC(CO)OC(=O)CCCCCCCC=CCC=CCCCCC |
产品来源 |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the role of Glyceryl dilinoleate in pancreatic lipase research?
A1: Glyceryl dilinoleate, specifically the 1,2-Dilinoleoylglycerol isomer, serves as a substrate for pancreatic lipase. This enzyme breaks down fats in the digestive system. By measuring the activity of pancreatic lipase on this compound, researchers can assess pancreatic function. [, ]. A study used fluorescence detection of NADH produced from the breakdown of this compound to visualize and quantify different forms of pancreatic lipase after electrophoresis. [].
Q2: How is Glyceryl dilinoleate used to study Cholinephosphotransferase?
A2: Cholinephosphotransferase is an enzyme that plays a crucial role in synthesizing phosphatidylcholine, a major phospholipid in cell membranes. Studies have investigated the substrate specificity of cholinephosphotransferase from rabbit lung microsomes using various exogenous diacylglycerols, including this compound. []. These studies help researchers understand the enzyme's preferred substrates and its role in lipid metabolism.
Q3: What analytical methods are employed for the determination of Glyceryl dilinoleate in various matrices?
A4: Ultra-performance liquid chromatography coupled with an evaporative light scattering detector (UPLC-ELSD) is a proven method for quantifying Glyceryl dilinoleate in complex matrices like milk. []. This technique offers high sensitivity and accuracy for analyzing this compound. [].
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。








![1-Octanesulfonamide, N,N'-[phosphinicobis(oxy-2,1-ethanediyl)]bis[N-ethyl-1,1,2,2,3,3,4,4,5,5,6,6,7,7,8,8,8-heptadecafluoro-](/img/structure/B6595471.png)


![2-Cyano-N-[(hydroxyamino)methylene]-3-phenyl-2-propenamide](/img/structure/B6595496.png)



![Sodium 2,3-dihydroxypropyl (2R)-2-{[(5Z,8Z,11Z,14Z)-icosa-5,8,11,14-tetraenoyl]oxy}-3-(octadecanoyloxy)propyl phosphate](/img/structure/B6595515.png)
